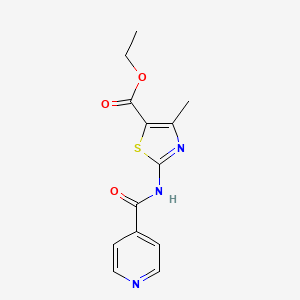
N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually introducing various functional groups. While the specific synthesis route for this compound is not directly detailed in available literature, similar compounds have been synthesized through stepwise methodologies. For instance, compounds with pyridine and thiazole rings have been prepared from simpler precursors using condensation, alkylation, and cyclization reactions under controlled conditions (El-Essawy & Rady, 2011). These methods highlight the versatility and complexity of synthetic strategies employed in organic chemistry to achieve desired molecular architectures.
Molecular Structure Analysis
The molecular structure of such a compound is characterized by its specific arrangement of atoms and bonds. Structural analysis, often through techniques such as X-ray crystallography or NMR spectroscopy, reveals the spatial configuration of the molecule, critical for understanding its reactivity and interactions. For compounds with similar complexity, crystal structure analysis has provided insight into their three-dimensional arrangements, highlighting intermolecular interactions and conformations (Chakraborty et al., 2007).
Aplicaciones Científicas De Investigación
Novel Synthesis and Impurities in Pharmaceuticals
- A study by Saini et al. (2019) focused on novel methods of omeprazole synthesis, a proton pump inhibitor, emphasizing the development of various pharmaceutical impurities. The synthesis process aims to achieve expected yields through a novel, short, and simple process. This research could provide insights into managing and understanding impurities in pharmaceuticals, including "N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1,2-dihydro-3-pyridinecarboxamide" derivatives (Saini et al., 2019).
Optical Sensors and Biological Applications
- Jindal and Kaur (2021) reviewed pyrimidine derivatives, similar in structure to "this compound," for their use as optical sensors. These compounds have significant biological and medicinal applications due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes (Jindal & Kaur, 2021).
Environmental Contamination and Removal Techniques
- Prasannamedha and Kumar (2020) discussed the contamination and removal of sulfamethoxazole, a compound with structural similarities to "this compound," from aquatic environments using cleaner techniques. The study highlights the importance of sustainable development technologies for removing toxic contaminants (Prasannamedha & Kumar, 2020).
Optoelectronic Materials Development
- Lipunova et al. (2018) discussed the importance of quinazolines and pyrimidines, related to "this compound," in the creation of novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their broad application spectrum in materials science (Lipunova et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1,3-thiazol-2-ylmethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10-8-11(2)17-14(19)13(10)15(20)18(5-6-21-3)9-12-16-4-7-22-12/h4,7-8H,5-6,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAAYYSJXYLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N(CCOC)CC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)



![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5563402.png)
![1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)
![4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5563409.png)
![2,5-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5563417.png)
![5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5563418.png)